3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Description
3-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5/c1-13-11-17(20-9-4-10-23(2)3)24-18(22-13)16(12-21-24)14-5-7-15(19)8-6-14/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKIODCPHJNMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCCN(C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the dimethylaminopropyl group: This can be done through nucleophilic substitution reactions, where the dimethylaminopropyl group is attached to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include:
Use of catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Control of reaction temperature and pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification techniques: Methods such as crystallization, distillation, or chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific functionalities.
Biological Studies: Research may focus on understanding the compound’s interactions with biological systems, including its effects on cellular processes.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves its interaction with molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
DNA/RNA: The compound may interact with genetic material, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer properties and enzyme inhibition, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its structural versatility and biological significance. The presence of a 4-chlorophenyl group and a dimethylamino propyl chain contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, a series of synthesized compounds demonstrated significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.3 | |
| Other derivatives | MDA-MB-231 (Breast Cancer) | Varies | |
| Triazole-linked glycohybrids | MDA-MB-231 | Not specified |
The compound exhibited an IC50 value of 15.3 µM against the MCF-7 cell line, indicating promising anticancer activity. In vitro assays involving MDA-MB-231 cells also revealed varying degrees of growth inhibition among related compounds.
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been implicated in the inhibition of key enzymes involved in cancer and infectious diseases. For example, derivatives have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for antimalarial therapies:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Various derivatives | PfDHODH (Plasmodium falciparum) | 0.16 - 92 | |
| This compound | Not specified | Not specified | N/A |
The selective index (SI) for some derivatives indicated a favorable therapeutic window, suggesting lower cytotoxicity relative to their efficacy against the target enzyme.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have elucidated how modifications to the pyrazolo[1,5-a]pyrimidine structure affect biological activity:
- Substituents : The introduction of electron-withdrawing groups such as trifluoromethyl at specific positions has been correlated with increased potency.
- Aryl Groups : Variations in aryl substituents significantly influence binding affinity and inhibitory activity against targeted enzymes.
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives in mouse models bearing human tumors. The results indicated that compounds with similar scaffolds to this compound showed reduced tumor growth and enhanced survival rates.
- Combination Therapies : Investigations into combination therapies involving this compound with established chemotherapeutics revealed synergistic effects that could enhance therapeutic efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
